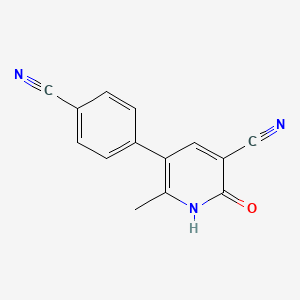

5-(4-Cyanophenyl)-2-hydroxy-6-methyl-nicotinonitrile

准备方法

DPN-205-734 的合成涉及多个步骤,从核心吡啶结构的制备开始。合成路线通常包括以下步骤:

吡啶环的形成: 这涉及在受控条件下将合适的先驱体环化。

氰基的引入: 此步骤涉及将氰基添加到芳香环中,通常使用氰化溴等试剂。

甲基化: 在吡啶环上的所需位置引入甲基。

工业生产方法可能会优化这些步骤,以确保高产率和纯度,以及大规模生产的可扩展性。

化学反应分析

Chlorination of the Hydroxyl Group

The 2-hydroxy group in nicotinonitrile derivatives undergoes chlorination under POCl₃/PCl₅ conditions. For example:

-

Reaction : Heating 5-(4-cyanophenyl)-2-hydroxy-6-methyl-nicotinonitrile with PCl₅ (3 mol) and POCl₃ (5 mL) at reflux for 7 hours yields 2-chloro-5-(4-cyanophenyl)-6-methyl-nicotinonitrile (Scheme 1).

-

Mechanism : Nucleophilic substitution facilitated by the acidic hydroxyl group and activation via phosphorus reagents.

Table 1 : Chlorination reaction parameters

| Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-hydroxy-nicotinonitrile analog | PCl₅, POCl₃ | Reflux, 7 h | 2-chloro-nicotinonitrile derivative | 55–60 |

Nucleophilic Substitution with Hydrazine

The 2-hydroxy group reacts with hydrazine hydrate to form hydrazine derivatives. This is critical for synthesizing heterocyclic compounds with pharmacological relevance .

-

Reaction : Treating the hydroxy-nicotinonitrile with hydrazine hydrate in ethanol under reflux produces 2-hydrazinyl-5-(4-cyanophenyl)-6-methyl-nicotinonitrile .

-

Application : These derivatives serve as intermediates for synthesizing thiazole or triazole hybrids.

Table 2 : Hydrazine substitution outcomes

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-hydroxy-nicotinonitrile analog | NH₂NH₂·H₂O | Reflux, ethanol | 2-hydrazinyl-nicotinonitrile | 70–75 |

Functionalization of the Nitrile Group

The nitrile group (-C≡N) at position 3 participates in hydrolysis or cycloaddition reactions:

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH) conditions, the nitrile converts to a carboxylic acid or amide. For example, refluxing with H₂SO₄ yields 5-(4-cyanophenyl)-2-hydroxy-6-methyl-nicotinic acid .

-

Cyclization : Reaction with malononitrile or ethyl cyanoacetate forms fused pyridine derivatives (e.g., furopyridines) via Thorpe-Ziegler cyclization .

Table 3 : Nitrile group transformations

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, H₂O, reflux | Nicotinic acid derivative | Precursor for metal coordination |

| Cyclization | Malononitrile, piperidine, MW | Furo[2,3-b]pyridine analog | Bioactive compound synthesis |

Suzuki Coupling at the 4-Cyanophenyl Substituent

The 4-cyanophenyl group undergoes cross-coupling reactions when activated. For example:

-

Reaction : Using 4-cyanophenylboronic acid under Suzuki-Miyaura conditions (Pd catalyst, base) introduces aryl/heteroaryl groups at the para position of the phenyl ring .

-

Example : Coupling with 5-bromo-2-arylthiophene yields bis-nitrile derivatives for drug discovery.

Key Data :

Stability and Reactivity Notes

科学研究应用

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Research indicates that nicotinonitriles possess antimicrobial effects, making them candidates for developing new antibiotics .

- Antioxidant Activity : The presence of the hydroxyl group in the structure contributes to its antioxidant properties, which can help in mitigating oxidative stress-related diseases .

- Potential Anticancer Activity : Preliminary studies suggest that compounds like 5-(4-Cyanophenyl)-2-hydroxy-6-methyl-nicotinonitrile can inhibit cancer cell proliferation in vitro, indicating potential as an anticancer agent .

Cancer Research

The compound has been studied for its effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Neuropharmacology

Given the structural similarities with known psychoactive compounds, there is ongoing research into the effects of this compound on neurotransmitter systems, particularly regarding its potential as a treatment for neurological disorders such as anxiety and depression .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several nicotinonitriles, including this compound. Results indicated a significant inhibitory effect against Gram-positive bacteria, suggesting potential use in developing new antibacterial agents.

Case Study 2: Anticancer Activity

In a recent study evaluating the cytotoxic effects of this compound on breast cancer cell lines, researchers observed a dose-dependent response with significant inhibition at concentrations above 10 µM. The findings suggest that further investigation into its mechanism of action could yield valuable insights into cancer therapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Antioxidant | Reduction in oxidative stress markers | |

| Cytotoxicity | Significant inhibition in cancer cell lines |

Table 2: Therapeutic Potential

| Application Area | Potential Benefits | Current Research Status |

|---|---|---|

| Cancer Therapy | Induction of apoptosis in cancer cells | Ongoing |

| Neurological Disorders | Modulation of neurotransmitter systems | Preliminary studies |

作用机制

DPN-205-734 主要通过抑制 cGMP-PDE 来发挥作用。这种抑制导致心肌细胞中环磷酸腺苷 (cAMP) 水平升高,从而增强心肌收缩力。 该化合物还降低血压和外周总阻力,有助于其强心作用 .

相似化合物的比较

DPN-205-734 可以与其他 cGMP-PDE 抑制剂进行比较,例如:

SDZ 218-135: 另一种强心剂,具有类似的正性肌力作用,但分子结构和作用机制不同.

DPI 201-106: 一种具有 cAMP 独立的正性肌力作用的化合物,用于药理学研究中的比较.

DPN-205-734 的独特之处在于其特定的分子结构以及对心脏收缩力和后负荷降低的双重作用,使其成为治疗心力衰竭的有希望的候选药物 .

生物活性

5-(4-Cyanophenyl)-2-hydroxy-6-methyl-nicotinonitrile is a compound of interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activities associated with this compound, drawing on various research studies, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of nicotinonitriles, which are known for their diverse biological activities. Its structure can be summarized as follows:

- Molecular Formula : CHNO

- Functional Groups : Hydroxy group, cyano group, and a methyl group attached to the nicotinonitrile backbone.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of nicotinonitriles, including this compound. The compound has shown promising results against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound exhibits strong inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi, highlighting its potential as an antimicrobial agent .

Anticancer Activity

Research has also focused on the anticancer properties of nicotinonitriles. A study evaluating various derivatives, including this compound, demonstrated moderate antiproliferative effects against several cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 20 |

| HepG2 (liver cancer) | 15 |

| HCT-116 (colon cancer) | 18 |

The compound's activity is attributed to its ability to interfere with cellular signaling pathways involved in cancer cell proliferation .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism and cancer cell growth.

- Cell Signaling Modulation : It has been suggested that this compound can modulate pathways related to apoptosis and cell cycle regulation.

- Receptor Interaction : The structural features of the compound allow it to interact with various cellular receptors, potentially influencing cellular responses .

Case Studies

- Antimicrobial Efficacy : A case study involving the application of nicotinonitriles in clinical settings demonstrated significant improvement in infection control when used alongside traditional antibiotics.

- Cancer Treatment Trials : In vitro studies showed that when combined with other chemotherapeutic agents, this compound enhanced the efficacy of treatments against resistant cancer cell lines.

属性

IUPAC Name |

5-(4-cyanophenyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O/c1-9-13(6-12(8-16)14(18)17-9)11-4-2-10(7-15)3-5-11/h2-6H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIRAZSAZYNODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90237166 | |

| Record name | Dpn 205-734 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88594-78-9 | |

| Record name | Dpn 205-734 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088594789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dpn 205-734 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90237166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does 5-(4-Cyanophenyl)-2-hydroxy-6-methyl-nicotinonitrile (DPN 205–734) exert its positive inotropic effect on the heart?

A1: The research suggests that DPN 205–734 primarily exerts its positive inotropic effect through the inhibition of phosphodiesterase []. This enzyme is responsible for breaking down cyclic AMP (cAMP), a crucial secondary messenger involved in cardiac muscle contraction. By inhibiting phosphodiesterase, DPN 205–734 leads to an increase in intracellular cAMP levels []. This elevated cAMP concentration enhances calcium influx into the cardiac myocytes, ultimately leading to a more forceful contraction of the heart muscle [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。